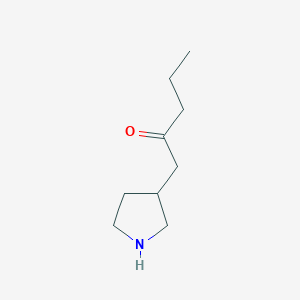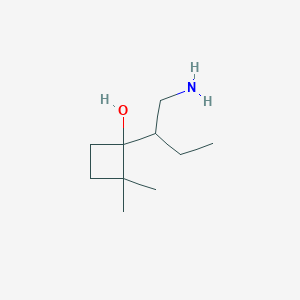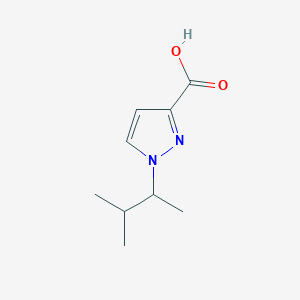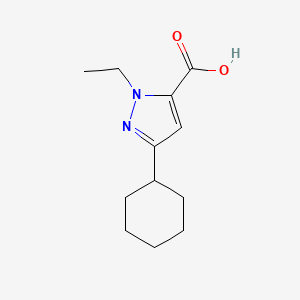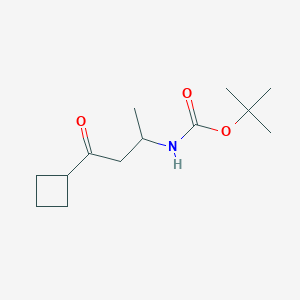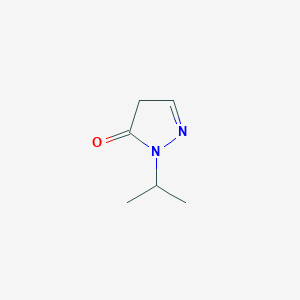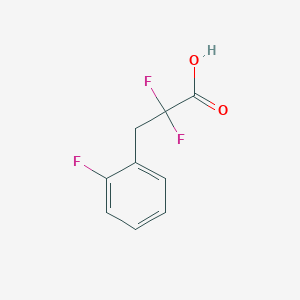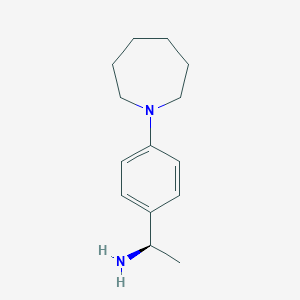
(1R)-1-(4-azepan-1-ylphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine is a chiral amine compound characterized by the presence of an azepane ring attached to a phenyl group, which is further connected to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine typically involves the use of chiral catalysts or biocatalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric reduction of a corresponding ketone precursor using a chiral reducing agent or enzyme. For instance, the use of recombinant Escherichia coli cells expressing specific reductases can achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable biocatalytic processes, where whole-cell biocatalysts are employed in a polar organic solvent-aqueous system to enhance substrate solubility and reaction efficiency. This method allows for the production of enantiomerically pure (1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine with high yield and enantiomeric excess .
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions on the phenyl ring can introduce various functional groups.
Applications De Recherche Scientifique
(1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products
Mécanisme D'action
The mechanism by which (1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For instance, it could modulate neurotransmitter release or inhibit specific enzymes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(4-Phenylpiperazin-1-yl)ethan-1-amine: A structurally similar compound with a piperazine ring instead of an azepane ring.
1-(4-Benzylpiperidin-1-yl)ethan-1-amine: Another similar compound with a piperidine ring.
Uniqueness
(1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine is unique due to its specific chiral configuration and the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and other fields .
Propriétés
Formule moléculaire |
C14H22N2 |
|---|---|
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
(1R)-1-[4-(azepan-1-yl)phenyl]ethanamine |
InChI |
InChI=1S/C14H22N2/c1-12(15)13-6-8-14(9-7-13)16-10-4-2-3-5-11-16/h6-9,12H,2-5,10-11,15H2,1H3/t12-/m1/s1 |
Clé InChI |
XSYACPWXNKULER-GFCCVEGCSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)N2CCCCCC2)N |
SMILES canonique |
CC(C1=CC=C(C=C1)N2CCCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


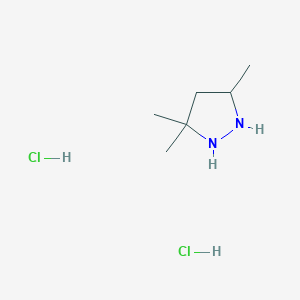
![tert-butyl N-(8,8-dioxo-1-oxa-8lambda6-thiaspiro[4.5]decan-3-yl)-N-methylcarbamate](/img/structure/B13163296.png)

